molecular formula C16H16N2OS B2780294 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-79-4

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2780294
CAS No.: 562792-79-4
M. Wt: 284.38
InChI Key: GXYAPKXYLXTUJO-UHFFFAOYSA-N
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Description

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a 4-tert-butylphenyl group at the 6-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

    Introduction of the 4-Tert-butylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the imidazo[2,1-b][1,3]thiazole core reacts with a 4-tert-butylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a chlorine substituent instead of a tert-butyl group.

    6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-16(2,3)12-6-4-11(5-7-12)14-13(10-19)18-8-9-20-15(18)17-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYAPKXYLXTUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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